7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid
Description
This compound belongs to the pyrazolo-pyrido-pyrimidine family, characterized by a fused tricyclic core with a tert-butoxycarbonyl (Boc) group at position 7, a ketone at position 9, and a carboxylic acid at position 2. The hexahydro designation indicates partial saturation of the pyrido-pyrimidine ring, enhancing conformational rigidity and influencing pharmacokinetic properties.
Properties
Molecular Formula |
C15H18N4O5 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
11-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxo-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-4-carboxylic acid |
InChI |
InChI=1S/C15H18N4O5/c1-15(2,3)24-14(23)18-5-4-10-9(7-18)12(20)19-11(17-10)8(6-16-19)13(21)22/h6,16H,4-5,7H2,1-3H3,(H,21,22) |
InChI Key |
BPVUCVAVBXUPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core Structure : Pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine (tricyclic system).
- Substituents :
- 7-position: Boc group.
- 9-position: Oxo group.
- 3-position: Carboxylic acid.
- Saturation : Hexahydro (4,5,6,7,8,9-hexahydro) in the pyrido-pyrimidine ring.
Analog 1: 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine (bicyclic system).
- Substituents: 5-position: Boc-protected aminoethyl chain. 7-position: Oxo group. 3-position: Carboxamide.
- Key Difference : Lacks pyrido ring fusion; carboxamide instead of carboxylic acid.
Analog 2: 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Substituents :
- 7-position: Oxo group.
- 3-position: Carboxylic acid.
- Key Difference: No Boc protection; reduced saturation (4,7-dihydro).
Analog 3: 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ()
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Substituents :
- 5-position: Ethyl group.
- 7-position: Trifluoromethyl group.
- 3-position: Carboxylic acid.
- Key Difference : Fluorinated substituents enhance lipophilicity; tetrahydropyrimidine ring.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~450 | 2.1 | >100 (polar groups) |
| Analog 1 () | ~500 | 3.5 | <50 (lipophilic) |
| Analog 3 () | ~305 | 2.8 | 30–60 |
- Key Trends :
- Boc groups increase molecular weight but improve stability.
- Carboxylic acids enhance aqueous solubility compared to carboxamides.
Biological Activity
The compound 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid (CAS No. 1708268-47-6) is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement of nitrogen-containing rings. Its molecular formula is , and it has a molecular weight of approximately 295.33 g/mol. The presence of the tert-butoxycarbonyl group enhances its solubility and stability, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.5 | Modulation of kinase pathways |
These findings suggest that the compound may act through multiple mechanisms to exert its anticancer effects.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes implicated in cancer and other diseases:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis; inhibition can lead to reduced tumor growth.
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. The compound's ability to inhibit these kinases suggests potential applications in targeted cancer therapy.
Case Studies
- In Vitro Studies : A study published in Pharmaceutical Research evaluated the compound's effect on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. This study highlighted the compound's potential as a therapeutic agent for cancer treatment .
The proposed mechanism involves the compound's interaction with specific cellular targets leading to apoptosis and inhibition of proliferation:
- Apoptosis Induction : The activation of caspases was observed, indicating that the compound triggers programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses revealed an accumulation of cells in the G0/G1 phase upon treatment with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
